![molecular formula C18H13FN4OS B2696921 N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide CAS No. 671199-21-6](/img/structure/B2696921.png)
N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
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Overview
Description
“N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide” is a chemical compound with the linear formula C19H15FN4OS . It has a molecular weight of 366.42 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Scientific Research Applications
Fluoroquinolones and Triazoloquinolines Research Implications
Chemical and Biological Properties Exploration
- Research into fluoroquinolones, a closely related class of compounds, reveals their broad spectrum of antimicrobial activity and their efficacy against a variety of Gram-positive and Gram-negative organisms. This suggests a potential starting point for investigating N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide's antimicrobial properties (Blondeau, 2000).
Synthesis and Methodologies
- The development and synthetic methodologies of fluoroquinolones offer a framework for the synthesis of related compounds, including triazoloquinolines. These methodologies could be adapted or inspire novel synthesis routes for N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide, highlighting its potential as a target for chemical synthesis and modification for enhanced biological activity (Adilson D da Silva et al., 2003).
Potential Applications in Biological Sensing
- The properties of pyrimidine derivatives, which share structural motifs with the compound , have been exploited in the development of optical sensors. This suggests potential applications of N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide in the creation of novel sensing materials for biological or chemical detection (Gitanjali Jindal & N. Kaur, 2021).
Anticancer Research Directions
- Studies on fluoroquinolones have highlighted their potential anticancer activities, suggesting that structural analogs or derivatives, including potentially N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide, might be investigated for their anticancer properties. This opens avenues for research into the compound's interaction with cancer cells and its mechanism of action at the molecular level (M. Abdel-Aal et al., 2019).
Safety and Hazards
Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Specific safety and hazard information is not available in the retrieved resources.
properties
IUPAC Name |
N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4OS/c19-13-6-2-3-7-14(13)20-17(24)11-25-18-22-21-16-10-9-12-5-1-4-8-15(12)23(16)18/h1-10H,11H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKQMZJSFBISRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide |
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